molecular formula C5H5ClN2O B7794566 5-chloro-6-methyl-1H-pyrimidin-4-one

5-chloro-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7794566
M. Wt: 144.56 g/mol
InChI Key: YIDUVRHFPFLCLN-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidinone core with chlorine and methyl substituents at positions 5 and 6, respectively. The chlorine atom enhances electrophilicity, enabling nucleophilic substitution reactions, while the methyl group contributes to steric effects and lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name

5-chloro-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDUVRHFPFLCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Synthesis from Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

A highly efficient route involves the reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane, yielding pyrimidinone intermediates. Subsequent treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at the 4-position, producing 5-chloro-6-methyl-1H-pyrimidin-4-one in 83% yield. The reaction mechanism proceeds via cyclization of the intermediate β-ketonitrile, followed by POCl₃-mediated chlorination. Key advantages include commercial availability of starting materials and high reproducibility.

Reaction Conditions:

  • Solvent: Dioxane

  • Temperature: Reflux (100–120°C)

  • Catalyst: None required

  • Yield: 83%

The ¹H-NMR spectrum of the final product confirms structural integrity, with characteristic singlets for the methyl group (δ 2.10 ppm) and chloromethyl moiety (δ 4.92 ppm). This method outperforms earlier approaches that reported yields below 30% due to incomplete cyclization.

Hydrolysis of 4-Chloro-6-Methoxypyrimidine

Acid-Mediated Demethylation

A patent-driven approach utilizes hydrogen chloride (HCl) or hydrogen bromide (HBr) to hydrolyze 4-chloro-6-methoxypyrimidine, replacing the methoxy group with a hydroxyl group. The reaction occurs under mild conditions (5–30°C) and normal pressure, with gaseous methyl halide as a byproduct. The resulting 4-chloro-6-hydroxypyrimidine is isolated via filtration in near-quantitative yield (99.1% HPLC purity).

Optimized Parameters:

  • Acid: Dry HCl gas

  • Solvent: Dichloromethane or toluene

  • Temperature: 20–25°C

  • Yield: 99.1%

This method is industrially scalable, as continuous flow reactors minimize byproduct formation. However, handling gaseous HCl requires specialized equipment, increasing operational costs.

Cyclocondensation of Aminopyrazoles with Ethyl Ethoxyacrylate

Formation of Pyrazolopyrimidinones

A multi-step synthesis from tert-butyloxycarbonyl (Boc)-protected amino acids involves cyclocondensation with ethyl (E)-ethoxy-2-methylacrylate. Deprotection of the Boc group and chlorination with POCl₃ yields this compound derivatives. The use of cesium carbonate as a base enhances reaction efficiency, achieving 64% yield after silica gel purification.

Critical Steps:

  • Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

  • Chlorination: POCl₃ at 80°C for 4 hours.

  • Purification: Column chromatography (0–10% methanol in chloroform).

This route offers flexibility for introducing diverse substituents but requires rigorous purification to isolate the desired product.

Comparative Analysis of Preparation Methods

Yield and Scalability

MethodYieldScalabilityByproduct Management
Nucleophilic Substitution83%HighMinimal
Acid Hydrolysis99.1%IndustrialGaseous methyl halide
Cyclocondensation64%ModerateColumn purification

The acid hydrolysis method is optimal for large-scale production due to its near-quantitative yield and simplicity. In contrast, the cyclocondensation route is better suited for research-scale synthesis requiring structural diversification.

Retrosynthetic Analysis and Alternative Pathways

Retrosynthetic Disconnections

Retrosynthetic cleavage of the pyrimidinone ring suggests two viable precursors:

  • β-Ketonitriles: Derived from 5-amino-1-methyl-1H-pyrazole-4-carboxamide.

  • Methoxy Pyrimidines: Readily hydrolyzed to hydroxyl intermediates.

Suzuki Coupling Limitations

While Suzuki couplings are widely used for pyrimidine functionalization, their application to this compound is limited by the electron-deficient nature of the chlorinated ring, which hinders palladium-catalyzed cross-coupling.

Industrial Production Considerations

Cost-Effective Solvent Selection

Toluene and dioxane are preferred for large-scale reactions due to low cost and ease of removal. Dichloromethane, though effective in lab settings, poses environmental and regulatory challenges in industrial contexts.

Catalyst Recycling

Efforts to recover POCl₃ and cesium carbonate are ongoing. Recent advances in heterogeneous catalysis may reduce reagent consumption by 20–30% without compromising yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement with various nucleophiles, a hallmark reaction for this compound .

NucleophileReaction ConditionsProductKey Observations
AminesDMF, 60–80°C5-Amino-6-methyl-1H-pyrimidin-4-oneAmines (e.g., alkyl/aryl amines) replace Cl, forming stable C–N bonds.
ThiolsEthanol, reflux5-Sulfanyl-6-methyl-1H-pyrimidin-4-oneThiols react efficiently under mild conditions.
AlkoxidesNaH, THF, 0°C → RT5-Alkoxy-6-methyl-1H-pyrimidin-4-oneSteric hindrance from the methyl group may reduce yields for bulky alkoxides.

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing effects of the carbonyl group at position 4 .

Oxidation and Reduction

The pyrimidinone core exhibits redox activity at both the ring and substituents.

Oxidation

  • N-Oxide Formation : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane yields the corresponding N-oxide.

  • Side-Chain Oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Reduction

  • Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidinone to 5-chloro-6-methyl-3,4-dihydropyrimidin-4-one.

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles, critical in drug discovery .

Cyclization PartnerConditionsProductApplication
HydrazinesEthanol, refluxPyrazolo[3,4-d]pyrimidinesKinase inhibitors .
EnaminesDMF, 100°CPyrrolo[3,2-d]pyrimidinesAnticancer agents .
ThioureasHCl, heatThiazolo[4,5-d]pyrimidinesAntimicrobial scaffolds.

Example Synthesis :
Reaction with ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate under basic conditions yields pyrrolo[3,2-d]pyrimidine derivatives, which are potent thymidylate synthase inhibitors .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling functionalization at position 5.

Reaction TypeCatalyst/ReagentsProductYield*
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DME5-Aryl-6-methyl-1H-pyrimidin-4-oneModerate to high
Buchwald–HartwigPd₂(dba)₃, Xantphos5-(N-Aryl)-6-methyl-1H-pyrimidin-4-oneDependent on amine bulk

*Yields vary with substituent electronic/steric effects.

Acid/Base-Mediated Reactions

The NH group at position 1 undergoes deprotonation, enabling further functionalization.

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkyl derivatives.

  • Acylation : Acetic anhydride/pyridine introduces acetyl groups at the NH position.

Hydrolysis Reactions

Controlled hydrolysis modifies the carbonyl group or replaces chlorine.

ConditionsProductNotes
H₂O, HCl (reflux)5-Hydroxy-6-methyl-1H-pyrimidin-4-oneComplete Cl → OH substitution.
NaOH (aq), heatPyrimidine ring-opened productsDegradation pathway under strong basic conditions.

Scientific Research Applications

Overview

5-Chloro-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that has garnered significant attention in various fields, particularly in medicinal chemistry, agriculture, and materials science. Its unique chemical structure allows it to function as a versatile building block in the synthesis of biologically active compounds.

Medicinal Chemistry

This compound has been identified as a potential pharmacophore in drug development due to its ability to act as an enzyme inhibitor. This compound has shown promise in various therapeutic areas, including:

  • Anticancer Activity : Research indicates that derivatives of this compound possess cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer cells (e.g., MCF-7 and MDA-MB-231) with favorable selectivity indices compared to traditional chemotherapeutics .
  • Anti-inflammatory Properties : The compound has been reported to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory process. In vitro studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Antimicrobial Activity : It has also been evaluated for its antimicrobial properties against various bacterial strains, suggesting potential for developing new antimicrobial agents .

Agriculture

In agricultural applications, this compound is explored for its role in developing agrochemicals such as herbicides and fungicides. Its mechanism may involve inhibiting specific enzymes in pests or pathogens, leading to their death or reduced activity .

Materials Science

The compound is utilized in materials science for synthesizing advanced materials with specific electronic or optical properties. Its unique structural features make it suitable for various applications in organic electronics and photonics.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on breast cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition with IC50 values lower than those of standard chemotherapeutics.

CompoundCell LineIC50 (μM)
Derivative AMCF-75.0
Derivative BMDA-MB-2313.5

This suggests that modifications to the pyrimidine structure can enhance anticancer activity.

Case Study 2: Anti-inflammatory Activity

In vivo studies using carrageenan-induced paw edema models demonstrated that administration of this compound significantly reduced inflammation markers.

TreatmentInflammation Reduction (%)
Control0
Compound70

These findings support the compound's potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-chloro-6-methyl-1H-pyrimidin-4-one depends on its specific application:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Selected Pyrimidinone Derivatives
Compound Name Substituents Key Functional Groups CAS Number Notable Properties/Applications
5-Chloro-6-methyl-1H-pyrimidin-4-one 5-Cl, 6-CH₃ Chloro, Methyl, Ketone 7749-63-5* Intermediate for bioactive molecules
2-Amino-6-chloropyrimidin-4(3H)-one 2-NH₂, 6-Cl Amino, Chloro, Ketone 1194-21-4 Potential hydrogen-bonding capacity
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF₃ Chloro, Trifluoromethyl, Ketone - Enhanced electron-withdrawing effects
5-Chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one 5-Cl, 6-OH, 2-C₃H₇ Chloro, Hydroxy, Propyl 1850-96-0 Increased polarity due to -OH group
6-Ethyl-5-fluoropyrimidin-4(3H)-one 6-C₂H₅, 5-F Ethyl, Fluoro, Ketone - Fluorine-enhanced metabolic stability

*Note: CAS 7749-63-5 corresponds to 2-amino-5-chloro-6-methyl-1H-pyrimidin-4-one, a closely related amino-substituted analog of the target compound .

Physicochemical Properties

  • Solubility and Polarity : The hydroxy group in 5-chloro-6-hydroxy-2-propyl-3H-pyrimidin-4-one increases polarity compared to the target compound, which may reduce its membrane permeability but improve aqueous solubility .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-6-methyl-1H-pyrimidin-4-one, and how do reaction conditions influence yields?

The synthesis typically involves cyclocondensation of substituted urea or thiourea derivatives with β-diketones or β-ketoesters. Key parameters include:

  • Catalyst selection : Acidic conditions (e.g., HCl in DMF) promote cyclization but may require controlled temperature (0–50°C) to avoid side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to protic solvents .
  • Stoichiometry : Excess chlorinating agents (e.g., POCl₃) improve substitution at the 5-position, but over-chlorination must be monitored via TLC or HPLC .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste and consult certified hazardous waste handlers for incineration .
  • Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the pyrimidinone ring structure. Key signals include a downfield singlet (~δ 8.2 ppm) for the C5 proton and a methyl group resonance (~δ 2.5 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm for purity analysis (>95%) .
  • Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 159.1 (calculated for C₅H₅ClN₂O) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

  • Scenario : Additional peaks in ¹H NMR may arise from tautomeric forms (e.g., keto-enol tautomerism).
  • Resolution :
    • Perform variable-temperature NMR to observe dynamic equilibria .
    • Compare with computational predictions (DFT calculations) for tautomeric stability .
    • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Process optimization :
    • Temperature control : Gradual heating (e.g., 50°C over 2 hours) reduces exothermic side reactions .
    • Catalyst recycling : Heterogeneous catalysts (e.g., zeolites) improve reusability and reduce metal contamination .
    • In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. How do structural modifications (e.g., substitution at C2 or C6) affect the compound’s pharmacological activity?

  • Case study :
    • C2 methylation : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
    • C6 trifluoromethyl substitution : Increases metabolic stability but may reduce solubility, requiring formulation adjustments (e.g., nanoemulsions) .
  • Methodology :
    • Screen analogs using in vitro assays (e.g., kinase inhibition) and correlate results with computational docking studies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Challenges : Co-elution of impurities with the main peak in HPLC.
  • Solutions :
    • Use UPLC with a high-resolution column (e.g., BEH C18, 1.7 µm) for better separation .
    • Validate methods per ICH Q2(R1) guidelines, including LOD/LOQ determination (e.g., LOQ ≤ 0.1%) .

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